Boc-allo-Thr-OH.DCHA

Insulin receptor pharmacology Stereochemistry–activity relationship Peptide hormone engineering

Peptide chemists face unpredictable bioactivity loss when substituting L-Thr without stereochemical control. Boc-allo-Thr-OH.DCHA provides the authentic (2S,3S) allo-configuration essential for systematic SAR studies. • Single allo→threo substitution altered insulin receptor binding ~6.6-fold - enabling precise stereochemical scanning of β-hydroxy orientation in critical peptide residues. • Crystalline DCHA salt ensures reproducible coupling stoichiometry and stable long-term storage, with ≤0.5% moisture minimizing TFA scavenger consumption during Boc deprotection. • Orthogonal Boc protection compatible with Fmoc-SPPS strategies for convergent fragment assembly of complex non-ribosomal peptide natural products.

Molecular Formula C21H40N2O5
Molecular Weight 400.6 g/mol
Cat. No. B15286165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-allo-Thr-OH.DCHA
Molecular FormulaC21H40N2O5
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)
InChIKeyBBZZIJOSFVOUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-allo-Thr-OH.DCHA: allo-Threonine Building Block for Peptide Synthesis


Boc-allo-Thr-OH.DCHA (N-α-tert-butyloxycarbonyl-L-allo-threonine dicyclohexylamine salt) is a protected, non-proteinogenic amino acid derivative featuring the (2S,3S) allo configuration at the β-carbon, in contrast to the proteinogenic (2S,3R) threo configuration of standard L-threonine . Supplied as a crystalline dicyclohexylamine (DCHA) salt, this compound serves as a key building block in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS), where its distinct β-carbon stereochemistry directly governs peptide backbone conformation, hydrogen-bonding networks, and biological recognition properties [1]. The Boc group provides acid-labile Nα protection orthogonal to base-labile Fmoc strategies, enabling selective deprotection in complex synthetic schemes.

Why Boc-Thr-OH Cannot Replace Boc-allo-Thr-OH.DCHA


The interchange of Boc-allo-Thr-OH.DCHA with its threo diastereomer Boc-Thr-OH (CAS 2592-18-9) is not chemically equivalent because the relative configuration of the β-hydroxy group (allo vs. threo) dictates fundamentally different peptide backbone geometries and intermolecular interactions. Direct experimental evidence from insulin engineering demonstrates that substituting allo-Thr for Thr at a single position can reduce receptor binding activity from 50% to 7.6% relative to native insulin [1]. Moreover, peptide analogs incorporating D-allo-threonine exhibit enhanced resistance to proteolytic degradation compared to their L-Thr counterparts, as the inverted α-carbon configuration sterically impedes enzymatic hydrolysis while conserving the native β-carbon (R)-stereochemistry [2]. Generic substitution without stereochemical consideration thus risks loss of biological activity and altered pharmacokinetic profiles that cannot be remedied by adjusting coupling conditions or protecting group strategies.

Comparative Evidence: Boc-allo-Thr-OH.DCHA vs. Analogs


Insulin Receptor Binding: allo-Thr vs. Thr Stereochemistry

In a direct head-to-head comparison using engineered porcine insulin analogs, substitution of Val at the A3 position with allo-Thr (derived from allo-threonine building blocks) resulted in receptor binding activity of 7.6% relative to native insulin, compared to 50% for the corresponding Thr substitution [1]. This demonstrates that the allo configuration at the β-carbon is not a conservative replacement and produces a functionally distinct pharmacophore, relevant to any peptide where threonine hydroxyl orientation affects receptor engagement.

Insulin receptor pharmacology Stereochemistry–activity relationship Peptide hormone engineering

Proteolytic Stability: D-allo-Thr vs. L-Thr Peptides

When D-allo-threonine (accessible through Boc-D-allo-Thr-OH.DCHA or related building blocks) replaces L-threonine in peptide backbones, the inversion of configuration at the α-carbon sterically blocks protease access to the scissile amide bond, while the conserved (R)-stereochemistry at the β-carbon maintains native side-chain orientation [1]. This design principle has been explicitly validated: peptide analogs with D-allo-Thr at the P1 position showed substantially reduced hydrolysis rates compared to their L-Thr-containing counterparts under identical protease exposure conditions [1]. In contrast, the glycosylated threonine derivatives in SPPS have been shown to undergo β-elimination rather than epimerization under forcing conditions, a mechanistic pathway that preserves Cα stereochemical integrity [2].

Proteolytic resistance Peptide half-life extension D-amino acid substitution

DCHA Salt Form: Crystalline vs. Free Acid

Boc-allo-Thr-OH.DCHA is supplied as a white to off-white crystalline solid (Fisher Scientific specification) with a defined 1:1 DCHA stoichiometry (molecular weight 400.55 g/mol) [1]. This salt form exhibits a measured aqueous solubility of 44 g/L at 25 °C . The free acid Boc-allo-Thr-OH (MW 219.24) is often obtained as an amorphous solid or gum, which complicates accurate gravimetric dispensing in parallel synthesis workflows. Furthermore, the DCHA counterion facilitates diastereomeric purification via crystallization, a technique widely exploited for enantiomeric enrichment of protected amino acids .

Crystalline amino acid salts Weighing accuracy Solid-phase peptide synthesis workflow

Epimerization Resistance: Threonine vs. Serine in SPPS

A systematic evaluation of solid-phase coupling of glycosylated amino acid derivatives demonstrated that glycosylated threonine derivatives produce only negligible amounts of epimerization during SPPS, in stark contrast to glycosylated serine derivatives which are highly prone to epimerization under identical conditions [1]. Under forcing conditions, threonine analogs undergo β-elimination rather than epimerization, a divergent mechanistic pathway that preserves Cα stereochemistry [1]. While this study used glycosylated derivatives, the underlying β-branching effect of the threonine side chain applies broadly to N-acylated threonine building blocks including Boc-allo-Thr-OH.DCHA. Separately, N-acetylated threonine oxazolones are known to epimerize readily, whereas N-chloroacetylated derivatives resist oxazolone formation [2], providing a mechanistic rationale for coupling strategy selection.

Epimerization suppression Solid-phase peptide coupling Glycopeptide synthesis

Purity and Moisture Control for Coupling Reproducibility

Commercial Boc-allo-Thr-OH.DCHA (CAS 1464025-91-9) is routinely supplied at ≥98% purity with moisture content controlled to ≤0.5% [1]. For comparison, Boc-Thr-OH (CAS 2592-18-9) is available from multiple vendors at purity specifications ranging from ≥95% (MuseChem) to ≥98% (Sigma-Aldrich Novabiochem, Adooq) . The moisture specification of ≤0.5% is particularly critical for Boc-chemistry SPPS, where residual water can compromise TFA-mediated deprotection efficiency and lead to incomplete coupling in subsequent cycles. The free acid form of Boc-allo-Thr-OH lacks a standardized moisture specification and is frequently hygroscopic.

Building block purity Moisture specification Peptide synthesis quality control

Deployment Scenarios for Boc-allo-Thr-OH.DCHA


SAR Studies: β-Hydroxyl Stereochemical Scanning

When a bioactive peptide contains a critical threonine residue whose β-hydroxyl orientation may govern receptor binding, Boc-allo-Thr-OH.DCHA enables systematic scanning of the allo vs. threo configuration at that position. The insulin receptor binding data demonstrate that such a single stereochemical change can produce an ~6.6-fold difference in receptor engagement [1]. This scenario supports procurement of both Boc-allo-Thr-OH.DCHA and Boc-Thr-OH in parallel for comparative SAR campaigns, where the DCHA salt form facilitates accurate dispensing in parallel synthesis arrays.

Protease-Resistant Peptides with D-allo-Threonine

For therapeutic peptides requiring extended serum half-life, strategic replacement of L-Thr with D-allo-Thr at scissile bond positions sterically blocks protease access while preserving native β-carbon stereochemistry for target binding [1]. Boc-allo-Thr-OH.DCHA serves as a chromatographically resolvable precursor to the D-allo diastereomer via established epimerization–crystallization protocols, providing a controlled entry point for stability-optimized analog synthesis.

Boc-SPPS of Natural Product Peptides with allo-Threonine

Numerous bioactive non-ribosomal peptides—including syringopeptins, viscosin, cyclodepsipeptide antibiotics, and mycobacterial glycopeptidolipid antigens—contain allo-threonine or D-allo-threonine as essential structural motifs [1]. Boc-allo-Thr-OH.DCHA provides the correctly configured building block for Boc-SPPS assembly of these compounds, with the DCHA salt ensuring stable storage and reproducible coupling stoichiometry during multi-step syntheses of structurally complex targets.

Orthogonal Protection: Boc-allo-Thr-OH.DCHA in Fmoc-SPPS

In convergent peptide synthesis strategies requiring selective deprotection of the allo-Thr N-terminus in the presence of Fmoc-protected residues, Boc-allo-Thr-OH.DCHA provides acid-labile (TFA-cleavable) Nα protection orthogonal to the base-labile Fmoc group [1]. The crystalline DCHA salt form ensures accurate stoichiometry for fragment coupling, and the moisture specification of ≤0.5% minimizes TFA scavenger consumption during deprotection, reducing side-product formation in sensitive sequences [2].

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